![molecular formula C13H16N2O B2776917 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide CAS No. 2093630-74-9](/img/structure/B2776917.png)
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” is a chemical substance with the CAS Number: 81402-21-3 . It has a molecular weight of 201.22 . It is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” is1S/C12H11NO2/c14-10-7-12(11(15)13-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H,13,14,15) . The SMILES representation is C1C2=CC=CC=C2CC13CC(=O)NC3=O . Physical And Chemical Properties Analysis
The compound “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” has a molecular weight of 201.22 . It is stored at room temperature and appears as a powder .Applications De Recherche Scientifique
Anti-tumor and Anti-inflammatory Activities
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide derivatives demonstrate promising anti-tumor activities against melanoma cell lines. A regioselective synthesis approach using 1,3-dipolar cycloaddition reaction was employed to create dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones with potential anti-tumor properties. Screening against various human tumor cell lines revealed significant activity, particularly against the SK-MEL-2 melanoma cell line. Additionally, many of these compounds exhibited considerable anti-inflammatory properties in vivo, especially notable were compounds 4a and 4m, relative to indomethacin used as a reference standard in the study (Girgis, 2009).
Antimicrobial and Antifungal Activities
A new class of spiro pyrrolidines demonstrated significant antimicrobial and antifungal activities against various human pathogenic bacteria and dermatophytic fungi, except Bacillus subtilis. These spiro pyrrolidines were synthesized through regioselective 1,3-dipolar cycloaddition reactions, indicating a broad spectrum of biological activities for these compounds (Raj et al., 2003).
Biomedical Imaging Applications
Spiro compounds synthesized via sustainable microwave-assisted techniques have been investigated for their potential as fluorescence probes at physiological pH for selective detection of Zn2+ ions. These studies show the utility of such compounds in effective intracellular Zn2+ imaging in human hepatocellular liver carcinoma cells (HepG2) due to their cell permeability properties. This highlights the potential for these compounds in biomedical imaging applications (Mondal et al., 2019).
Organocatalytic Synthesis and Structural Diversity
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] provides a rapid method for creating derivatives with high enantiopurity and structural diversity. This approach facilitates the construction of spirooxindole skeletons with high stereo- and regioselectivity, opening new avenues to medicinal chemistry and diversity-oriented synthesis. The compounds exhibit important biological activities, underscoring their potential in pharmaceutical research (Chen et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as spirooxindole derivatives, have been found to inhibit the mammalian cell cycle
Mode of Action
It is synthesized via a 1,3-dipolar cycloaddition reaction , which suggests that it might interact with its targets through a similar mechanism
Biochemical Pathways
Related compounds have been shown to exhibit various biological activities, including antimicrobial and antibacterial properties . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Related compounds have been found to exhibit antitumor activity and inhibit the mammalian cell cycle . This suggests that 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide may have similar effects.
Action Environment
It is known that the compound should be stored at room temperature , suggesting that temperature could affect its stability
Propriétés
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-12(16)15-6-5-13(9-15)7-10-3-1-2-4-11(10)8-13/h1-4H,5-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXWNAJQSBNUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC3=CC=CC=C3C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)
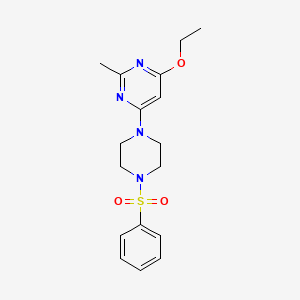
![2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B2776839.png)
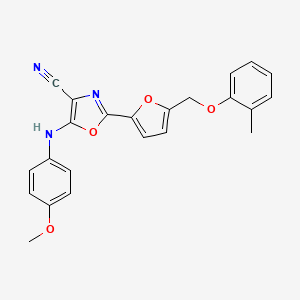
![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2776841.png)
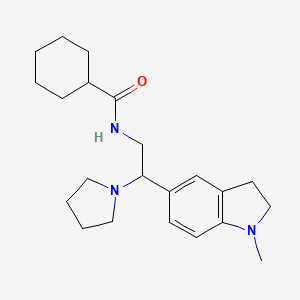
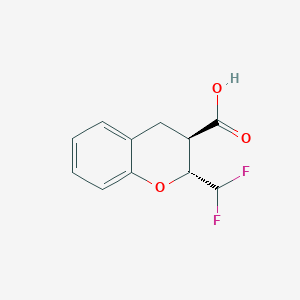
![2-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2776846.png)
![Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776848.png)
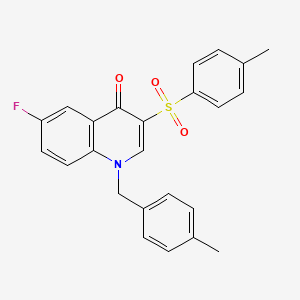
![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2776851.png)
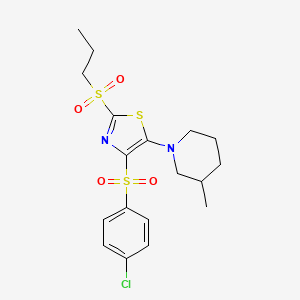
![2-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2776854.png)
![1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2776856.png)